molecular formula C13H12BrNO2 B8194269 2-Bromo-4-((4-methoxybenzyl)oxy)pyridine

2-Bromo-4-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B8194269
M. Wt: 294.14 g/mol
InChI Key: HPQDWFRDKTUVMG-UHFFFAOYSA-N
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Description

2-Bromo-4-((4-methoxybenzyl)oxy)pyridine is a brominated pyridine derivative with the molecular formula C₁₃H₁₂BrNO₂ and a molecular weight of 294.16 g/mol . It features a bromine atom at the 2-position of the pyridine ring and a 4-methoxybenzyl ether group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes.

Synthetic routes often involve nucleophilic substitution or coupling reactions. For example, intermediates similar to this compound, such as 2-bromo-5-[(4-methoxybenzyl)oxy]pyridine derivatives, are synthesized via reactions of bromopyridines with iodides or other electrophiles under basic conditions (e.g., K₂CO₃ in DMF) . The presence of the methoxybenzyl group enhances solubility in polar aprotic solvents, facilitating further functionalization .

Properties

IUPAC Name

2-bromo-4-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-15-13(14)8-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQDWFRDKTUVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((4-methoxybenzyl)oxy)pyridine typically involves the reaction of 2-bromo-4-hydroxypyridine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-4-((4-methoxybenzyl)oxy)pyridine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-4-((4-methoxybenzyl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methoxybenzyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Bromo-4-((4-methoxybenzyl)oxy)pyridine N/A C₁₃H₁₂BrNO₂ 294.16 Bromopyridine, 4-methoxybenzyl ether
5-Bromo-2,4-bis[(4-methoxybenzyl)oxy]pyrimidine 664988-37-8 C₂₀H₂₀BrN₃O₄ 446.30 Pyrimidine, dual 4-methoxybenzyl ethers
5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine 1188329-59-0 C₁₂H₁₀BrClN₂O₂ 329.58 Bromo-chloro pyrimidine, methoxybenzyl ether
4-Bromo-2-methoxypyridine 100367-39-3 C₆H₆BrNO 188.02 Bromopyridine, methoxy group
4-(4-Bromo-2-methoxyphenyl)pyridine 1449008-05-2 C₁₂H₁₀BrNO 264.12 Bromophenyl, methoxy group, pyridine

Key Observations:

Substituent Position and Electronic Effects :

  • The target compound’s 4-methoxybenzyl ether group provides steric bulk and electron-donating effects, enhancing stability in cross-coupling reactions compared to simpler methoxy-substituted analogs like 4-bromo-2-methoxypyridine .
  • Pyrimidine analogs (e.g., 5-bromo-2,4-bis[(4-methoxybenzyl)oxy]pyrimidine ) exhibit lower reactivity due to the electron-deficient nature of the pyrimidine ring, which complicates nucleophilic substitutions .

Molecular Weight and Solubility: Compounds with dual 4-methoxybenzyl groups (e.g., 5-bromo-2,4-bis[(4-methoxybenzyl)oxy]pyrimidine) have higher molecular weights (>400 g/mol) and reduced solubility in non-polar solvents compared to mono-substituted derivatives . The target compound’s moderate molecular weight (294.16 g/mol) balances solubility in both polar aprotic (e.g., DMF) and chlorinated solvents (e.g., CH₂Cl₂), as evidenced by its use in multi-step syntheses .

Key Findings:

Cross-Coupling Reactions :

  • The bromine atom in the target compound participates efficiently in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. This contrasts with 5-bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine , where the chlorine atom is less reactive in such reactions .

Nucleophilic Aromatic Substitution (SNAr) :

  • The electron-withdrawing pyridine ring in the target compound activates the 2-bromo position for SNAr, whereas pyrimidine analogs require harsher conditions (e.g., elevated temperatures or stronger bases) due to increased ring electron deficiency .

Stability and Handling: The 4-methoxybenzyl group in the target compound improves stability against hydrolysis compared to non-protected analogs like 4-bromo-2-methoxypyridine, which is prone to demethylation under acidic conditions .

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